molecular formula C25H28FN3O2 B2661611 (4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(1H-indol-2-yl)methanone CAS No. 1704533-76-5

(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(1H-indol-2-yl)methanone

Cat. No.: B2661611
CAS No.: 1704533-76-5
M. Wt: 421.516
InChI Key: RPCWSHNQQTTXHY-UHFFFAOYSA-N
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Description

(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(1H-indol-2-yl)methanone: is a complex organic compound that features a combination of fluorophenoxy, bipiperidinyl, and indolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(1H-indol-2-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dichloromethane or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2-carboxylic acid derivatives, while reduction of the carbonyl group can produce alcohol derivatives .

Scientific Research Applications

Chemistry: In chemistry, (4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(1H-indol-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate protein-ligand interactions and enzyme activity .

Medicine: In medicinal chemistry, the compound is evaluated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development .

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(1H-indol-2-yl)methanone involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The fluorophenoxy group may enhance the compound’s binding affinity and specificity. The bipiperidinyl group can influence the compound’s pharmacokinetic properties, such as its solubility and stability.

Comparison with Similar Compounds

    Bis(1H-indol-2yl)methanones: These compounds share the indole moiety and exhibit similar biological activities.

    2-(4-Fluorophenoxy)-1-(1H-indol-3-yl)ethanone: This compound also contains the fluorophenoxy and indole groups, making it structurally similar.

Uniqueness: What sets (4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(1H-indol-2-yl)methanone apart is the presence of the bipiperidinyl group, which can significantly alter its chemical and biological properties

Properties

IUPAC Name

[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-(1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FN3O2/c26-21-6-2-4-8-24(21)31-20-11-15-28(16-12-20)19-9-13-29(14-10-19)25(30)23-17-18-5-1-3-7-22(18)27-23/h1-8,17,19-20,27H,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCWSHNQQTTXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=CC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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